molecular formula C7H10N2OS B4540517 N-methyl-N'-(2-thienylmethyl)urea

N-methyl-N'-(2-thienylmethyl)urea

Cat. No.: B4540517
M. Wt: 170.23 g/mol
InChI Key: YMNUVVAEVVKZII-UHFFFAOYSA-N
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Description

N-methyl-N'-(2-thienylmethyl)urea is a urea derivative characterized by a methyl group on one nitrogen atom and a 2-thienylmethyl group on the adjacent nitrogen. The 2-thienylmethyl substituent consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) attached via a methylene bridge.

Properties

IUPAC Name

1-methyl-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-8-7(10)9-5-6-3-2-4-11-6/h2-4H,5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUVVAEVVKZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-Methyl-N'-(2-thienylmethyl)urea has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-N'-(2-thienylmethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The thiophene ring plays a crucial role in its biological activity, and the compound may interact with enzymes or receptors to produce its effects.

Comparison with Similar Compounds

Unique Properties of this compound

  • Thiophene Advantage : The sulfur atom in the thiophene ring may improve metabolic stability compared to phenyl or pyridinyl groups, as sulfur’s electron-rich nature resists oxidative degradation.
  • Potential Applications: Likely herbicidal or fungicidal activity, analogous to thiazolyl ureas , though empirical validation is needed.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-methyl-N'-(2-thienylmethyl)urea, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : React 2-thienylmethylamine with methyl isocyanate in a polar aprotic solvent (e.g., DMF) under nitrogen at 0–5°C to form the urea bond.
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and quench with ice water.
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Optimization : Adjust stoichiometry (1:1.2 amine:isocyanate), solvent polarity, and reaction time to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • Purity : TLC (Rf comparison) and HPLC (C18 column, acetonitrile/water mobile phase).
  • Structural Confirmation :
  • NMR (¹H/¹³C): Identify methyl (-CH₃), thienyl protons, and urea carbonyl (δ ~160 ppm in ¹³C).
  • FT-IR : Urea C=O stretch (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point and decomposition profile .

Advanced Research Questions

Q. How do structural modifications in this compound influence its bioactivity compared to analogs?

  • Comparative Analysis :

  • Replace the thienyl group with phenyl or pyridyl moieties to assess changes in hydrophobicity and π-π stacking potential.
  • Evaluate hydrogen bonding capacity by introducing hydroxyethyl groups (e.g., N-(2-hydroxyethyl) analogs).
  • Biological Assays : Use cancer cell lines (e.g., HeLa) to compare antiproliferative activity via MTT assays. The thienyl group enhances membrane permeability due to its lipophilicity, as observed in related antitumor ureas .

Q. What mechanistic insights explain the antitumor activity of this compound?

  • Experimental Design :

  • Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for tubulin or kinases.
  • Cellular Effects : Flow cytometry to assess cell cycle arrest (e.g., G₂/M phase) and apoptosis (Annexin V/PI staining).
  • Proteomics : SILAC labeling to identify ubiquitinated proteins affected by urea derivatives .

Q. How can contradictions in reported biological data for urea derivatives be resolved?

  • Approach :

  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., MCF-7 vs. A549) and control batches.
  • Metabolic Stability : Incubate compounds with liver microsomes to assess degradation kinetics.
  • Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
  • Prodrug Design : Protect the urea moiety with enzymatically cleavable groups (e.g., acetyl).
  • Excipient Screening : Use cyclodextrins or liposomes to enhance solubility and reduce hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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